molecular formula C10H15N5OS B11586970 5-Amino-3-(isopentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

5-Amino-3-(isopentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol

Cat. No.: B11586970
M. Wt: 253.33 g/mol
InChI Key: XLLFINRZADBGCB-UHFFFAOYSA-N
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Description

5-Amino-3-(isopentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(isopentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with isopentyl thiol and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to promote cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(isopentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the isopentylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the triazole or pyrimidine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the amino position .

Scientific Research Applications

5-Amino-3-(isopentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Amino-3-(isopentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-3-(isopentylsulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its isopentylsulfanyl group and amino substitution make it a versatile scaffold for further functionalization and optimization in drug development .

Properties

Molecular Formula

C10H15N5OS

Molecular Weight

253.33 g/mol

IUPAC Name

5-amino-3-(3-methylbutylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

InChI

InChI=1S/C10H15N5OS/c1-6(2)3-4-17-10-14-13-9-12-8(16)5-7(11)15(9)10/h5-6H,3-4,11H2,1-2H3,(H,12,13,16)

InChI Key

XLLFINRZADBGCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCSC1=NN=C2N1C(=CC(=O)N2)N

Origin of Product

United States

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